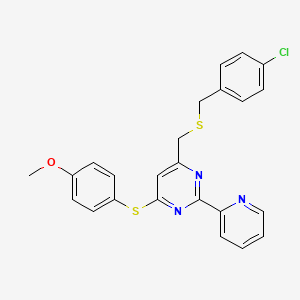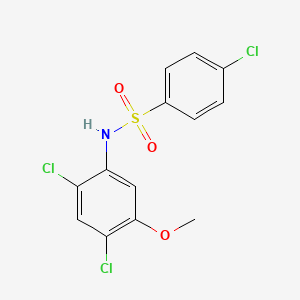![molecular formula C22H17Cl2NO2 B3036114 (3E)-3-[(2,4-Dichlorophenyl)methoxyimino]-1-(4-phenylphenyl)propan-1-one CAS No. 338976-53-7](/img/structure/B3036114.png)
(3E)-3-[(2,4-Dichlorophenyl)methoxyimino]-1-(4-phenylphenyl)propan-1-one
Übersicht
Beschreibung
(3E)-3-[(2,4-Dichlorophenyl)methoxyimino]-1-(4-phenylphenyl)propan-1-one, also known as DCMIP, is a synthetic compound that has been used for a variety of scientific research applications. It is a derivative of dichlorophenoxyacetic acid (2,4-D), a widely used herbicide in the United States. DCMIP has been used in laboratories to study the effects of herbicides on plants, as well as to study the biochemical and physiological effects of herbicides on other organisms.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Chalcone Derivatives Synthesis : Compounds similar to (3E)-3-[(2,4-Dichlorophenyl)methoxyimino]-1-(4-phenylphenyl)propan-1-one have been synthesized using the Claisen-Schmidt condensation reaction, highlighting their potential as chalcone derivatives. Such compounds exhibit intermolecular interactions and are characterized by techniques like FT-IR, X-ray diffraction, and Hirshfeld surface analysis (Salian et al., 2018).
Crystal Structure and Spectroscopic Characterization : Similar compounds have been studied for their molecular structure using X-ray diffraction and spectroscopic techniques, contributing to understanding their geometrical and electronic properties (Sadgir et al., 2020).
Biological and Chemical Applications
Antimicrobial Activity : Some derivatives have shown moderate antimicrobial activity, suggesting potential applications in battling microbial pathogens (Čižmáriková et al., 2020).
Anticancer Properties : Certain structurally related compounds have been identified with moderate anticancer activity, which could be explored for therapeutic applications (Jiu-fu et al., 2015).
Materials and Corrosion Inhibition
- Corrosion Inhibition in Metals : Compounds with similar structural features have been evaluated as corrosion inhibitors for metals in acidic environments, indicating their potential use in materials science and engineering (Olasunkanmi & Ebenso, 2019).
Eigenschaften
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO2/c23-20-11-10-19(21(24)14-20)15-27-25-13-12-22(26)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-11,13-14H,12,15H2/b25-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJPHGZNJHBNDA-DHRITJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC=NOCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C/C=N/OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(2,4-Dichlorophenyl)methoxyimino]-1-(4-phenylphenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide](/img/structure/B3036031.png)
![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B3036036.png)
![2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B3036037.png)
![2-[(3,5-Dimethylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B3036038.png)

![4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3036041.png)
![4-Chlorophenyl {6-[(4-chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfoxide](/img/structure/B3036042.png)

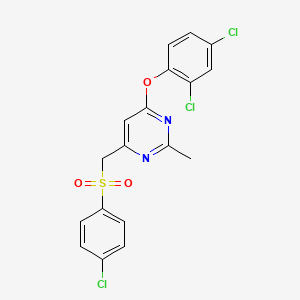
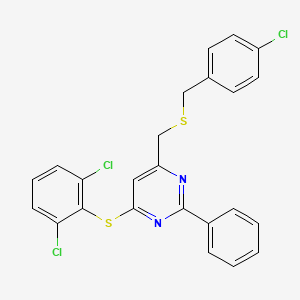
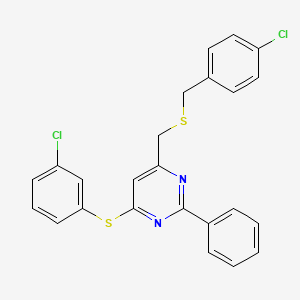
![[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate](/img/structure/B3036049.png)
